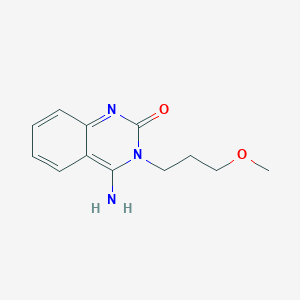
4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one, also known as TQ, is a synthetic compound that has been a subject of scientific research due to its potential therapeutic properties. TQ belongs to the class of quinazolinone compounds and has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
Studies on heterocycles, such as the work by Coppola (1981), delve into the reaction of homophthalic anhydride with cyclic imino ethers to produce fused isoquinolines, a process that could be analogous or relevant to synthesizing compounds like 4-Imino-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one. These investigations provide foundational knowledge on the synthesis and properties of complex heterocyclic compounds (Coppola, 1981).
Antifungal and Biological Activities
The antifungal activity of tetrahydroquinolines, as explored by Gutiérrez et al. (2012), demonstrates the biological significance of such compounds. Their research found that tetrahydroquinolines with a methoxy group exhibited notable activity against Cladosporium cladosporoides, suggesting potential applications in developing antifungal agents (Gutiérrez et al., 2012).
Catalytic Performance and Complex Synthesis
The work by Ebrahimipour et al. (2018) on a novel mixed-ligand Cu(II) Schiff base complex and its catalytic performance for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes offers insights into the catalytic applications of quinazoline derivatives. This study highlights the importance of quinazoline compounds in facilitating significant chemical reactions (Ebrahimipour et al., 2018).
Crystal Structure Analysis
Investigations into the crystal structure of related compounds, such as the study by Gudasi et al. (2006), underline the significance of structural analysis in understanding the properties and potential applications of quinazoline derivatives. Their research on 1,2-dihydroquinazolin-4(3H)-ones and their transition metal complexes elucidates the complex interactions and bonding patterns that could be relevant for the design and synthesis of new materials and catalysts (Gudasi et al., 2006).
Tubulin-Polymerization Inhibition
Research on tubulin-polymerization inhibitors, such as the study by Wang et al. (2014), demonstrates the potential of quinazoline derivatives in medical and pharmaceutical applications, particularly in cancer therapy. The study identified novel inhibitors with significant in vitro cytotoxic activity, showcasing the therapeutic promise of these compounds (Wang et al., 2014).
Propiedades
IUPAC Name |
4-amino-3-(3-methoxypropyl)quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-17-8-4-7-15-11(13)9-5-2-3-6-10(9)14-12(15)16/h2-3,5-6H,4,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVWRQNMLYWRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(3-methoxypropyl)quinazolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


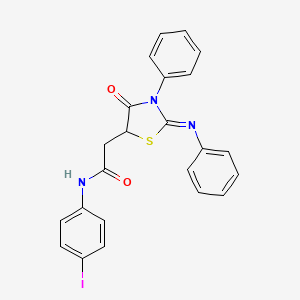
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)
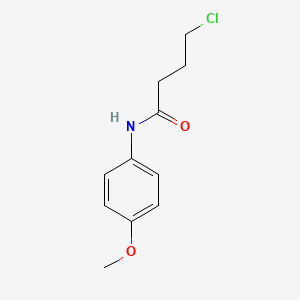
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)

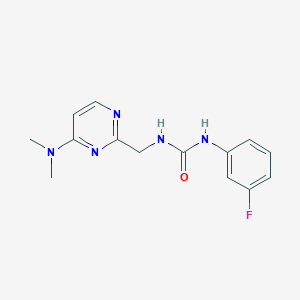
![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)

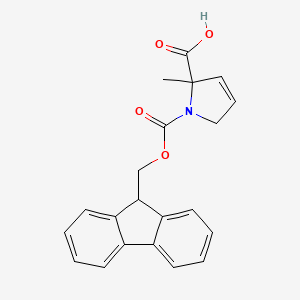


![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)
![4-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2470471.png)